(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine
Description
Properties
IUPAC Name |
(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVNVWZQZDEHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of acid hydrazides with carboxylic acids, followed by cyclization using dehydrating agents such as phosphorus oxychloride or thionyl chloride . Another approach involves the reaction of nitriles with hydroxylamine hydrochloride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .
Scientific Research Applications
Scientific Research Applications
- Chemistry (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine serves as a building block in synthesizing complex molecules. For instance, it is used in synthesizing this compound .
- Biology This compound is studied for its potential biological activity and interactions with biological molecules. Research explores its anti-inflammatory, antimicrobial, and anticancer properties.
- Medicine Its unique structural properties have led to research exploring its potential as a pharmaceutical agent.
- Industry It is used in developing new materials with specific properties.
Compounds containing the oxadiazole ring exhibit diverse biological activities. Research indicates this compound may possess anti-inflammatory, antimicrobial, and anticancer properties.
- Anti-inflammatory Activity Oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting this compound may have similar effects.
- Antimicrobial Activity Oxadiazole moieties exhibit activity against bacterial strains and fungi, indicating potential efficacy against microbial pathogens.
- Anticancer Potential Structural features of oxadiazole derivatives have been linked to anticancer activity through apoptosis induction and cell cycle arrest. The cyclopropyl group may enhance binding affinity to biological targets, potentially increasing therapeutic efficacy.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways are still under investigation, but its activity is believed to be related to its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine
- Structure : Substitutes cyclopropyl with a 4-methylphenyl (tolyl) group.
- Synthesis : Produced via polyphosphoric acid-mediated condensation of p-toluic hydrazide and glycine (87% yield) .
- Key Properties: ¹H-NMR: Aromatic protons at δ 8.00 and 7.42; methyl protons at δ 2.39 .
- Applications : Used in organic light-emitting diodes (OLEDs) as an electron-transport layer due to high thermal stability and electron-deficient oxadiazole core .
Comparison with Target Compound :
N-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)benzylamine
- Structure : Features a 5-methyl-oxadiazole core and N-methylated benzylamine.
- Molecular Weight : 203.24 g/mol (higher than the cyclopropyl analog) .
- Key Properties: Purity: 95% (typical for commercial availability).
- Applications : Likely explored in medicinal chemistry for its balanced lipophilicity (LogP ~1.5 estimated).
Comparison with Target Compound :
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine Hydrochloride
Comparison with Target Compound :
- Metabolic Stability : Cyclopropyl’s ring strain may confer resistance to oxidative metabolism compared to the ethyl group.
Research Implications
- Electronics : The cyclopropyl derivative’s compact structure may improve packing density in thin-film devices compared to bulkier analogs .
- Drug Design : The primary amine and cyclopropyl group offer a balance of reactivity and metabolic stability, advantageous for protease inhibitors or kinase-targeted therapies .
- Polymer Chemistry : Functionalization via the amine group enables integration into polyamides for tunable dielectric properties, similar to tolyl derivatives .
Biological Activity
(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine is a heterocyclic compound that has garnered attention due to its potential biological activities. The oxadiazole ring system is known for its diverse pharmacological properties, which include antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, examining its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. This interaction can lead to various biological effects depending on the target enzyme or receptor involved.
Structure-Activity Relationship (SAR)
The presence of the cyclopropyl group in this compound contributes significantly to its unique properties compared to other oxadiazole derivatives. SAR studies indicate that modifications to the oxadiazole ring and substituents can enhance biological activity. For example:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine | Cyclopropyl group | Potential antimicrobial activity |
| 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-YL)methanamine | Methyl group substitution | Investigated for anti-inflammatory properties |
| 5-(2-Chloro-4-methoxyphenyl)-1,3,4-oxadiazol-2-thiol | Thiol group | Known for enzyme inhibition |
These modifications can lead to enhanced potency against various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. Specifically, this compound has shown potential in inhibiting bacterial growth in vitro. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induction of apoptosis |
| U937 (Leukemia) | 2.41 | Cell cycle arrest |
| SK-MEL-2 (Melanoma) | 0.039 | Inhibition of HDAC activity |
These findings suggest that the compound may act as a potent inducer of apoptosis and cell cycle arrest in cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer therapeutics, this compound was tested against various cancer cell lines including MCF-7 and U937. The results indicated a dose-dependent response with substantial cytotoxicity observed at micromolar concentrations.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of cyclopropanecarboxylic acid hydrazides with glycine derivatives. Polyphosphoric acid (PPA)-mediated condensation at 120–160°C for 12–24 hours is a common method, achieving yields up to 87% . Key parameters include stoichiometric ratios of reactants, anhydrous conditions, and controlled heating to avoid side reactions (e.g., over-oxidation). Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the amine-functionalized product.
Q. How can spectroscopic techniques (NMR, FTIR, LCMS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for cyclopropyl protons (δ 1.0–1.5 ppm, multiplet), oxadiazole ring protons (δ 8.0–8.1 ppm), and methyleneamine protons (δ 3.8–4.1 ppm) .
- ¹³C NMR : Peaks at δ 160–165 ppm confirm oxadiazole carbons; cyclopropyl carbons appear at δ 8–15 ppm .
- FTIR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) validate functional groups .
- LCMS : Molecular ion peaks at m/z ~153 [M+H]⁺ confirm molecular weight .
Q. What are the key physicochemical properties (solubility, thermal stability) relevant to handling this compound in laboratory settings?
- Answer : The compound is insoluble in nonpolar solvents (e.g., hexane) but soluble in polar aprotic solvents (DMSO, THF) and alcohols. Thermal stability is high (decomposition >200°C), with a melting point ~174°C, as confirmed by DSC . Store under inert conditions to prevent amine oxidation.
Advanced Research Questions
Q. How does the cyclopropyl substituent influence electronic and steric properties compared to other oxadiazole derivatives (e.g., phenyl or methyl analogs)?
- Answer : The cyclopropyl group introduces significant ring strain and electron-withdrawing effects, altering π-conjugation and HOMO-LUMO gaps. Compared to 5-phenyl-1,3,4-oxadiazole derivatives, cyclopropyl-substituted variants exhibit higher thermal stability (due to rigid geometry) and enhanced electron-transport capabilities in organic semiconductors . Steric hindrance from the cyclopropane ring may reduce nucleophilic substitution rates at the methylamine group .
Q. What strategies can mitigate competing side reactions during functionalization of the methylamine group (e.g., acylation, sulfonation)?
- Methodological Answer :
- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during harsh reactions (e.g., sulfonation with SO₃H).
- Mild Reagents : Employ acyl chlorides in dichloromethane with catalytic DMAP to minimize over-reaction .
- Kinetic Control : Optimize reaction time and temperature (e.g., 0°C for acylation to prevent polymerization) .
Q. How does this compound perform as an electron-transport layer (ETL) in OLEDs or organic photovoltaics compared to commercial alternatives?
- Answer : In OLEDs, the compound’s electron-deficient oxadiazole core improves electron injection efficiency (vs. Alq₃), reducing operating voltages by ~15%. Its cyclopropyl group enhances film morphology, reducing pinhole defects in thin-film devices . Comparative studies with PBD (2-tert-butylphenyl-5-biphenyl-1,3,4-oxadiazole) show comparable electron mobility (10⁻⁴ cm²/Vs) but better thermal stability under device operational conditions .
Q. What in vitro biological activities (e.g., antimicrobial, anticancer) have been reported for structurally similar oxadiazole derivatives, and what SAR insights exist?
- Answer : Analogous compounds (e.g., 5-cyclopropyl-1,2,4-thiadiazol-3-amine) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli. SAR studies highlight:
- Electron-withdrawing groups (e.g., cyclopropyl) enhance membrane penetration in Gram-negative bacteria .
- Methylamine side chains improve solubility and bioavailability compared to unsubstituted amines .
- Oxadiazole-thiadiazole hybrids show dual inhibition of topoisomerase IV and β-lactamase enzymes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
